2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride
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Overview
Description
2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride is a fluorinated organic compound characterized by its unique spirocyclic structure. This compound is part of the broader class of organofluorine compounds, which are known for their stability and reactivity. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride typically involves multiple steps, starting from a common synthetic precursor. One such precursor is 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route involves the following steps:
Cyclization: The precursor undergoes a cyclization reaction to form the spirocyclic structure.
Functionalization: The spirocyclic intermediate is then functionalized to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving:
Batch Processing: Large-scale batch reactors are used to carry out the cyclization and functionalization reactions.
Purification: Advanced purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Amines: Produces sulfonamide derivatives.
Oxidation: Can lead to the formation of sulfonic acids.
Reduction: May result in the formation of sulfinyl or thiol derivatives.
Scientific Research Applications
2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in developing pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride involves its reactivity with various biological and chemical targets. The fluorine atoms in the molecule enhance its ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins, leading to the modification of their function.
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorospiro[3.3]heptane: A related compound with a similar spirocyclic structure but lacking the sulfonyl chloride group.
2-Oxa-1-azaspiro[3.2.0]heptanes: Compounds with a different heterocyclic framework but similar spirocyclic features.
Uniqueness
2,2-Difluorospiro[3.3]heptane-6-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O2S/c8-13(11,12)5-1-6(2-5)3-7(9,10)4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYECAMPMDSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361633-91-0 |
Source
|
Record name | 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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